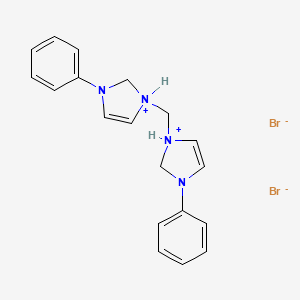
1,1'-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with phenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 3-phenyl-2,3-dihydro-1H-imidazole with formaldehyde and hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: A polar solvent such as ethanol or water is commonly used.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium rings to imidazole.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with various molecular targets. The imidazolium rings can interact with nucleic acids, proteins, and enzymes, leading to changes in their structure and function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
類似化合物との比較
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium salt with distinct steric and electronic properties.
The uniqueness of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide lies in its specific substitution pattern and the presence of a methylene bridge, which influences its reactivity and interactions with other molecules.
特性
CAS番号 |
623904-99-4 |
|---|---|
分子式 |
C19H22Br2N4 |
分子量 |
466.2 g/mol |
IUPAC名 |
3-phenyl-1-[(3-phenyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C19H20N4.2BrH/c1-3-7-18(8-4-1)22-13-11-20(16-22)15-21-12-14-23(17-21)19-9-5-2-6-10-19;;/h1-14H,15-17H2;2*1H |
InChIキー |
RQLJWVNOCCIIEC-UHFFFAOYSA-N |
正規SMILES |
C1[NH+](C=CN1C2=CC=CC=C2)C[NH+]3CN(C=C3)C4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


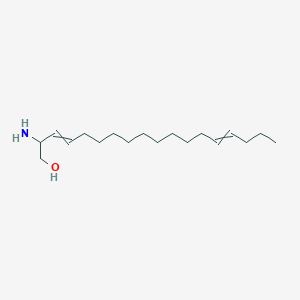
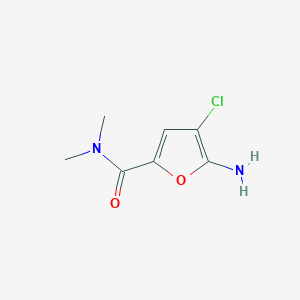

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
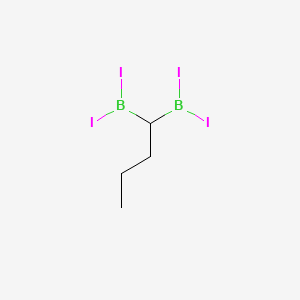
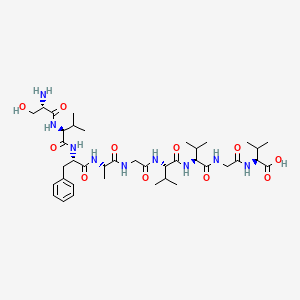
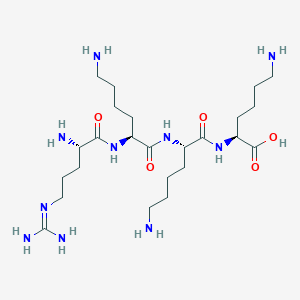
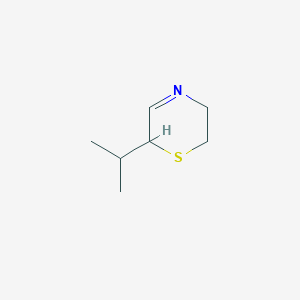
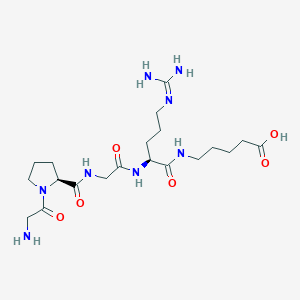
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
